3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound likely involves intricate steps, including cyclization reactions, sulfur incorporation, and functional group manipulations. Literature suggests that methods for constructing thioxopyrimidines often rely on [3+3], [4+2], or [5+1] cyclization processes or domino reactions. These approaches facilitate the formation of the thienopyrimidine scaffold with an exocyclic sulfur atom at position 2 .
Scientific Research Applications
Synthesis and Herbicidal Activities
Compounds related to 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole have been synthesized and tested for their herbicidal activities. For example, the study by Fu-b (2014) focused on a novel compound synthesized through a four-step reaction, showing good inhibitory activity against certain types of grass and herbs (Liang Fu-b, 2014).
Reactivity and Antimicrobial Activity
Compounds with structural similarities have demonstrated interesting reactivity and potential antimicrobial activity. Sirakanyan et al. (2015) explored the reactivity of specific pyrido and furo derivatives, leading to the synthesis of new heterocyclic systems with promising antimicrobial properties against Staphylococcus aureus (S. Sirakanyan et al., 2015).
Biological Activities of Isoxazole Derivatives
The biological activities of isoxazole derivatives, which are structurally related to the compound , have been studied. Zaki et al. (2016) conducted a study on the efficient synthesis and biological activity of isoxazoline, pyrrolo and pyrazolo derivatives, showing their efficacy against gram-positive and gram-negative bacteria (Yasser H. Zaki et al., 2016).
Inhibition of Cyclin-Dependent Kinase
Research by Wang et al. (2004) focused on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which were identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical protein in cell cycle regulation (Shudong Wang et al., 2004).
Synthesis and Characterization for Antimicrobial Activity
Research into the synthesis and characterization of novel tetrazoles clubbed with pyrimidine, which shares structural features with this compound, has shown significant antimicrobial activity. Bhoge et al. (2021) developed derivatives of pharmaceutical interest, demonstrating efficacy against various bacterial strains (N. Bhoge et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and thioxopyrimidines, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Related compounds have been reported to influence oxidative processes in the organism . They may also affect the production of reactive oxygen species (ROS), which are linked to disease development .
Result of Action
Related compounds have been reported to have diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
properties
IUPAC Name |
3,5-dimethyl-4-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-11-4-6-14(7-5-11)16-9-25-19-17(16)18(20-10-21-19)24-8-15-12(2)22-23-13(15)3/h4-7,9-10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARVPTUKQWPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.